molecular formula C36H36FNO9S3 B413314 TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

TETRAETHYL 6'-(4-FLUOROBENZOYL)-5',5',9'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B413314
M. Wt: 741.9g/mol
InChI Key: OWFMQXDAYHLCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multistep reactions. One common approach is the multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline . This reaction is carried out without any catalyst and is characterized by IR, NMR, UV-visible, and mass spectral data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 6’-[(4-fluorophenyl)carbonyl]-5’,5’,9’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure

Properties

Molecular Formula

C36H36FNO9S3

Molecular Weight

741.9g/mol

IUPAC Name

tetraethyl 6'-(4-fluorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C36H36FNO9S3/c1-8-44-31(40)25-26(32(41)45-9-2)48-29-24(36(25)49-27(33(42)46-10-3)28(50-36)34(43)47-11-4)22-18-19(5)12-17-23(22)38(35(29,6)7)30(39)20-13-15-21(37)16-14-20/h12-18H,8-11H2,1-7H3

InChI Key

OWFMQXDAYHLCTA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C5=CC=C(C=C5)F)C(=O)OCC

Origin of Product

United States

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